molecular formula C17H16F3N3O2 B3060390 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine CAS No. 325702-84-9

1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine

Cat. No.: B3060390
CAS No.: 325702-84-9
M. Wt: 351.32 g/mol
InChI Key: IVQRXLYUPBPQTO-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine is a chemical compound with the molecular formula C17H15F3N2O2 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring

Scientific Research Applications

1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine has several applications in scientific research:

Safety and Hazards

“1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Preparation Methods

The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine typically involves the nitration of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods may involve large-scale nitration and subsequent reactions in specialized reactors to handle the exothermic nature of the reactions and to ensure safety and efficiency .

Chemical Reactions Analysis

1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include hydrogen, catalysts like palladium on carbon, and nucleophiles for substitution reactions. Major products formed from these reactions include amine derivatives and substituted phenylpiperazines .

Comparison with Similar Compounds

Similar compounds include other nitro and trifluoromethyl-substituted phenylpiperazines. Compared to these, 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine is unique due to the specific positioning of its functional groups, which can lead to different reactivity and interactions. Examples of similar compounds are 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine and 1-(4-nitro-2-(trifluoromethyl)phenyl)pyrrolidine .

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-6-7-15(16(12-13)23(24)25)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQRXLYUPBPQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377645
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325702-84-9
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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